N3-Methylalbendazole
Overview
Description
“N3-Methylalbendazole” is a derivative of Albendazole, which is a member of the class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic aromatic organic compounds, which can be viewed as fused rings of benzene and imidazole . They are white solids that appear in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazoles, including Albendazole, typically involves the condensation of o-phenylenediamine with formic acid . The process involves the production of stable and homogeneous polyurethane structures . Spectral and thermal analysis is used to investigate the encapsulation process and confirm the presence of Albendazole inside the nanoparticles .Molecular Structure Analysis
The molecular structure of benzimidazoles, including Albendazole, is a key factor influencing their anti-inflammatory activity . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis
The chemical reactions of benzimidazoles involve interactions with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance like “this compound” can be determined by measuring one or more of the substance’s chemical or physical properties . This includes properties such as solubility, melting point, boiling point, and reactivity.Mechanism of Action
The active metabolite of Albendazole, albendazole sulfoxide, causes selective degeneration of cytoplasmic microtubules in intestinal and tegmental cells of intestinal helminths and larvae . This leads to the depletion of glycogen, impairment of glucose uptake and cholinesterase secretion, and accumulation of desecratory substances intracellularly .
Safety and Hazards
Future Directions
The future directions for “N3-Methylalbendazole” could involve the development of new drug delivery systems . These systems aim to accelerate systemic drug delivery to the specific target site, maximizing therapeutic efficacy and minimizing off-target accumulation in the body . Another direction could be the development of antifungal nanomaterials . To improve the antifungal effect, the chemical modification of nanomaterials and combination with available drugs are two strategies widely used .
properties
IUPAC Name |
methyl N-(1-methyl-6-propylsulfanylbenzimidazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-7-19-9-5-6-10-11(8-9)16(2)12(14-10)15-13(17)18-3/h5-6,8H,4,7H2,1-3H3,(H,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLHNUUDNZEURU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2C)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138356 | |
Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1149360-33-7 | |
Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149360-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-methyl-6-(propylthio)-1H-benzimidazol-2-yl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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